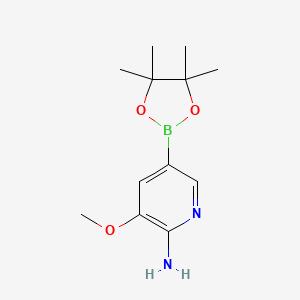

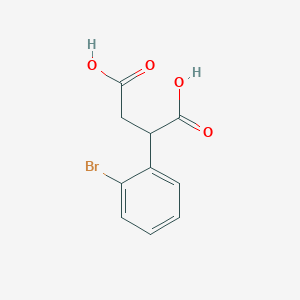

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Overview

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid, commonly referred to as 5-chloro-2-TFEB, is an organic compound with a wide range of applications in the field of scientific research. It has been used in various studies for its ability to act as a catalyst, a reagent, and a ligand. 5-chloro-2-TFEB can also be used for its biocompatibility and its ability to facilitate the synthesis of a variety of compounds.

Scientific Research Applications

Plant Growth Regulation : Research dating back to 1959 by Pybus et al. studied the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids. They found that certain benzoic acids, including chloro-derivatives, exhibited growth-promoting activity in plants (Pybus et al., 1959).

Material Science and Polymer Chemistry : A study by Mayershofer et al. in 2006 used benzoic acid derivatives in the synthesis of ruthenium-based metathesis catalysts. These catalysts were then employed in the cyclopolymerization of diynes, a process significant for creating novel polymeric materials (Mayershofer et al., 2006).

Pharmaceutical Intermediates : In 2022, Zhang et al. investigated the industrial-scale synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, for the production of SGLT2 inhibitors, an important class of drugs for diabetes therapy (Zhang et al., 2022).

Antimicrobial Research : A 2008 study by Limban et al. reported the antimicrobial activity of thioureides derived from chlorophenoxymethyl-benzoic acid. These compounds showed potential as antimicrobial agents, particularly against multidrug-resistant strains (Limban et al., 2008).

Crystallography and Molecular Structure : Pramanik et al. in 2019 conducted a crystallographic study using X-ray powder diffraction on substituted benzoic acid derivatives, contributing to the understanding of molecular structures in the field of crystallography (Pramanik et al., 2019).

Development of Fluorescence Probes : Setsukinai et al. in 2003 developed novel fluorescence probes using benzoic acid derivatives. These probes were designed to detect reactive oxygen species, which are important in various biological and chemical applications (Setsukinai et al., 2003).

Thermodynamic Study in Pharmaceutical Research : A 2016 study by Reschke et al. focused on the phase behavior of benzoic acid and chlorobenzoic acids, which are model compounds for drug substances. This research is crucial for process design in pharmaceutical production (Reschke et al., 2016).

Electrochemical Studies : Mandić et al. in 2004 examined the electrochemical behavior of azo-benzoic acids, contributing to the understanding of electrochemical processes relevant in various chemical applications (Mandić et al., 2004).

properties

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMJKMPOLTZCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)